![molecular formula C19H16N2OS B5871713 N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5871713.png)
N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide, also known as BPTES, is a small molecule inhibitor that targets the enzyme glutaminase (GLS). GLS is responsible for the conversion of glutamine to glutamate, which is a key step in cancer cell metabolism. BPTES has gained attention in recent years for its potential as a cancer treatment, as well as its use in scientific research.
Mécanisme D'action
N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide binds to the active site of GLS, preventing the enzyme from converting glutamine to glutamate. This leads to a buildup of glutamine in the cell, which can have toxic effects such as inducing oxidative stress and activating cell death pathways.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has also been studied for its effects on normal cells. Glutamine is an important nutrient for many types of cells, and inhibiting GLS with N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can lead to decreased cell proliferation and altered metabolism. N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide in scientific research is its specificity for GLS. This allows researchers to selectively target glutamine metabolism without affecting other metabolic pathways. However, N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has relatively low potency compared to other GLS inhibitors, and its effects can be reversible in some cell types.
Orientations Futures
There are several potential future directions for research on N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide. One area of interest is the development of more potent and selective GLS inhibitors that can be used in cancer treatment. Another area of research is the investigation of the role of glutamine metabolism in other diseases such as diabetes and cardiovascular disease. Finally, N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide could be used in combination with other cancer treatments such as chemotherapy or immunotherapy to enhance their effectiveness.
Méthodes De Synthèse
N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One commonly used method involves the reaction of 4-biphenylyl-2-aminothiazole with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.
Applications De Recherche Scientifique
N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has been extensively studied for its potential as a cancer treatment. GLS is overexpressed in many types of cancer, and inhibiting its activity with N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has been shown to induce cell death and reduce tumor growth in animal models. N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has also been used in studies of cancer metabolism and the role of glutamine in cancer cell proliferation.
Propriétés
IUPAC Name |
N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c22-18(16-10-11-16)21-19-20-17(12-23-19)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,12,16H,10-11H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFVNWPQQLFHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

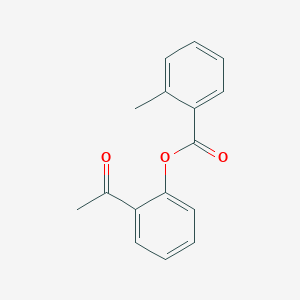
![2-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5871633.png)
![1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5871640.png)
![4-hydroxy-3,3-dimethyl-2-(5-methyl-2-furyl)-1,4-diazaspiro[4.6]undec-1-en-6-one semicarbazone 1-oxide](/img/structure/B5871645.png)
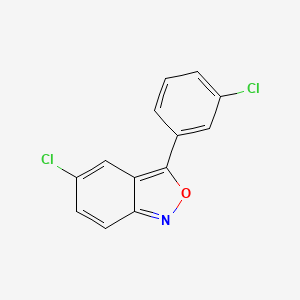
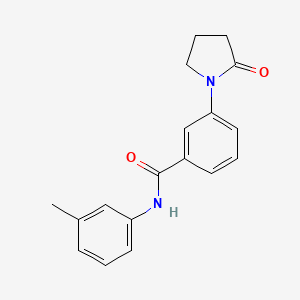
![2-methoxy-6-methyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5871686.png)
![N-(2-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5871694.png)
![N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5871702.png)

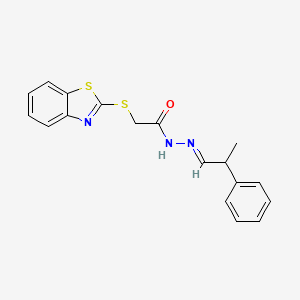
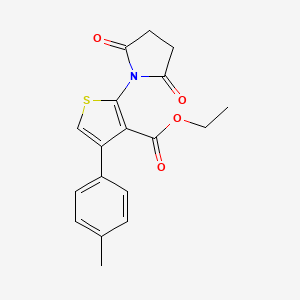
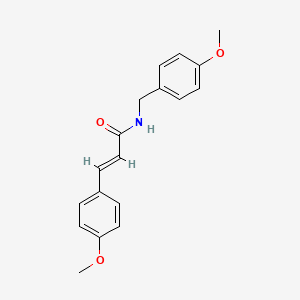
![2-({[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5871749.png)